![molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1](/img/structure/B29494.png)
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
描述
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by a quinolinone core structure with a propoxy side chain linked to a cyclohexyltetrazole moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Propoxy Side Chain: The propoxy side chain can be introduced via an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.
Attachment of the Cyclohexyltetrazole Moiety: The final step involves the formation of the tetrazole ring through a between an azide and a nitrile derivative, followed by coupling with the propoxy-quinolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinolinone core, potentially yielding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinolinone derivatives with various substituents on the propoxy side chain.
科学研究应用
Pharmacological Properties
Inhibition of Phosphodiesterase (PDE)
One of the primary applications of OPC-13015 is its role as a phosphodiesterase type 3 (PDE3) inhibitor. PDE inhibitors are crucial in managing cardiovascular diseases as they enhance the levels of cyclic AMP (cAMP), leading to vasodilation and improved cardiac function. OPC-13015 has shown significant efficacy in reducing infarct size in animal models of myocardial infarction, indicating its potential use in acute cardiac events .
Anti-thrombotic Effects
Research indicates that OPC-13015 exhibits anti-thrombotic properties by inhibiting platelet aggregation. This makes it a candidate for preventing thromboembolic disorders, which can lead to strokes or heart attacks. The compound's ability to modulate platelet function suggests its application in treating conditions like deep vein thrombosis and pulmonary embolism .
Neuroprotective Effects
Potential in Neurological Disorders
OPC-13015 has been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves the modulation of neuroinflammation and enhancement of cerebral blood flow, which are critical in maintaining neuronal health and function. Studies have demonstrated that PDE inhibitors can improve cognitive function by increasing cAMP levels in the brain .
Case Studies and Research Findings
作用机制
The mechanism of action of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one: The parent compound.
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-4-one: A similar compound with a different position of the carbonyl group.
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one: A similar compound with a different position of the nitrogen atom in the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a quinolinone core with a cyclohexyltetrazole moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders and other conditions linked to cognitive deficits. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
- Molecular Formula : C20H25N5O2
- Molecular Weight : 367.44 g/mol
- CAS Number : 73963-62-9
The compound exhibits multiple pharmacological activities:
- Phosphodiesterase (PDE) Inhibition : It inhibits PDE enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can enhance cognitive functions and neuroprotection by increasing levels of cAMP and cGMP .
- Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, which may lead to increased gene expression related to neuroprotection and cognitive enhancement .
Neuroprotective Effects
Research indicates that this compound can ameliorate memory impairment and reduce neurodegenerative markers in animal models. For instance, in aged Tg2576 mice, treatment resulted in improved cognitive performance and reduced amyloid and tau pathologies after a combination therapy with another PDE inhibitor .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects, which are critical in managing neuroinflammation associated with various neurological disorders. This action is primarily through the inhibition of pro-inflammatory cytokines and mediators .
Antiplatelet Activity
In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in preventing thrombosis. This activity may be beneficial for patients at risk of cardiovascular events .
Case Studies
- Cognitive Enhancement in Animal Models :
- Platelet Aggregation Inhibition :
Comparative Analysis with Related Compounds
属性
IUPAC Name |
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTAJMIPFFMXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513534 | |
Record name | 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78876-16-1 | |
Record name | 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。